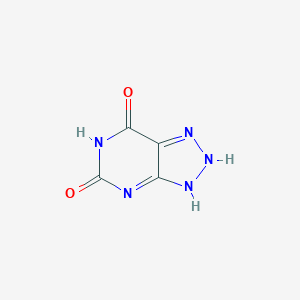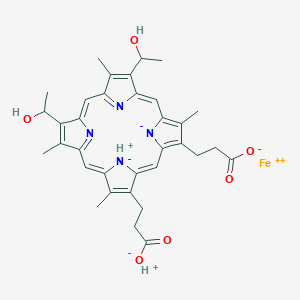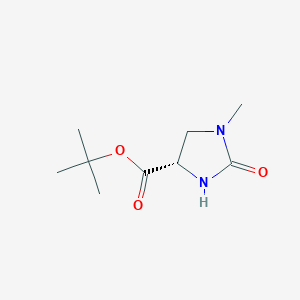
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate, commonly known as ethyl nicotinate, is a chemical compound that belongs to the class of nicotinates. It is an ester of nicotinic acid and ethanol, with a molecular formula of C8H9NO3. Ethyl nicotinate is a colorless to yellowish liquid with a characteristic odor and is soluble in water, ethanol, and ether.
Mecanismo De Acción
The mechanism of action of ethyl nicotinate is not fully understood. However, it is believed to act as a vasodilator by relaxing the smooth muscle in blood vessels, leading to an increase in blood flow. Ethyl nicotinate has also been shown to have anti-inflammatory and analgesic properties.
Efectos Bioquímicos Y Fisiológicos
Ethyl nicotinate has been shown to have several biochemical and physiological effects. It has been shown to increase blood flow to the skin and subcutaneous tissue, leading to an increase in skin temperature. Ethyl nicotinate has also been shown to increase the release of histamine and prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl nicotinate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and has a low toxicity. However, one limitation of ethyl nicotinate is that it may not be suitable for use in certain experiments due to its vasodilatory effects.
Direcciones Futuras
There are several future directions for the use of ethyl nicotinate in scientific research. One potential application is in the development of new vasodilators for the treatment of cardiovascular disease. Ethyl nicotinate may also have potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of ethyl nicotinate and its potential uses in other areas of research.
Métodos De Síntesis
Ethyl nicotinate can be synthesized by the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Aplicaciones Científicas De Investigación
Ethyl nicotinate has been widely used in scientific research for various applications. It has been used as a precursor for the synthesis of other nicotinates and as a reagent in organic synthesis. Ethyl nicotinate has also been used as a flavoring agent in the food industry.
Propiedades
Número CAS |
111054-55-8 |
|---|---|
Nombre del producto |
Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h4,6-7,10H,2-3,5H2,1H3 |
Clave InChI |
QGEOKPXGPSCTER-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CCCC1O |
SMILES canónico |
CCOC(=O)N1C=CCCC1O |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-hydroxy-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)



![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

